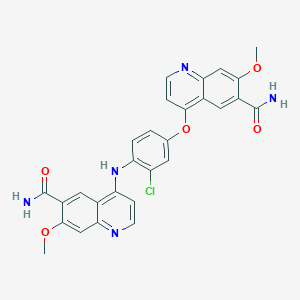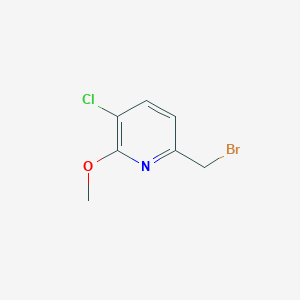
6-(Chlorodimethylsilyl)-2-hexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chlorodimethylsilyl)-2-hexanone is an organosilicon compound characterized by the presence of a chlorosilane functional group and a ketone group within its molecular structure. This compound is part of a broader class of organosilicon compounds that have found extensive applications in various fields due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chlorodimethylsilyl)-2-hexanone typically involves the reaction of hexanone with chlorodimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
6-(Chlorodimethylsilyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the chlorosilane group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Siloxane derivatives or other substituted organosilicon compounds.
科学研究应用
6-(Chlorodimethylsilyl)-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 6-(Chlorodimethylsilyl)-2-hexanone involves its interaction with various molecular targets. The chlorosilane group can form covalent bonds with hydroxyl or amino groups on biomolecules, leading to the formation of stable siloxane linkages. This interaction can modify the physical and chemical properties of the target molecules, enhancing their stability and functionality.
相似化合物的比较
Similar Compounds
6-(Dimethylsilyl)-2-hexanone: Lacks the chlorine atom, resulting in different reactivity and applications.
6-(Chlorodimethylsilyl)-2-pentanone: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.
6-(Chlorodimethylsilyl)-2-heptanone: Similar structure but with a longer carbon chain, influencing its solubility and chemical behavior.
Uniqueness
6-(Chlorodimethylsilyl)-2-hexanone is unique due to the presence of both a chlorosilane and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications.
属性
分子式 |
C8H17ClOSi |
|---|---|
分子量 |
192.76 g/mol |
IUPAC 名称 |
6-[chloro(dimethyl)silyl]hexan-2-one |
InChI |
InChI=1S/C8H17ClOSi/c1-8(10)6-4-5-7-11(2,3)9/h4-7H2,1-3H3 |
InChI 键 |
YSILYXDSFACQPR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCC[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)




![Methyl 8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13672275.png)



